2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one is a complex organic compound that features a bromobenzyl group, a chloro substituent, and an oxazolidinone ring. Its molecular formula is and it has a molecular weight of 318.59 g/mol. This compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science .
The synthesis of 2-[(2-bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one typically involves several steps:
The synthesis may require careful monitoring of temperature and pH to ensure successful reactions while minimizing side products. Advanced techniques such as automated synthesis systems can enhance precision in industrial settings.
The molecular structure of 2-[(2-bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one includes:
The InChI key for this compound is VUGAGFDYOGGZQW-UHFFFAOYSA-N, and its canonical SMILES representation is CC1(C(ON(C1=O)CC2=CC=CC=C2Br)Cl)C .
The compound can undergo various chemical reactions typical of oxazolidinones:
Understanding these reactions is crucial for developing derivatives with enhanced biological activity or altered properties for specific applications .
The mechanism of action of 2-[(2-bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one involves:
Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties, making this compound a candidate for further investigation in drug development .
The physical properties of 2-[(2-bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one include:
Key chemical properties are:
Property | Value |
---|---|
Molecular Formula | C12H13BrClNO2 |
Molecular Weight | 318.59 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the compound's reactivity and potential applications in various fields .
The compound has several notable applications:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2